molecular formula C18H13FN2O4S B2607191 ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate CAS No. 1226435-68-2

ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate

Cat. No.: B2607191
CAS No.: 1226435-68-2
M. Wt: 372.37
InChI Key: WZAXIROHSKFIBC-UHFFFAOYSA-N
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Description

Ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a complex organic compound that belongs to the class of benzo[b][1,4]thiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of cyano and fluoro groups in its structure suggests that it may exhibit unique chemical properties and reactivity.

Preparation Methods

The synthesis of ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[b][1,4]thiazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as cyanogen bromide or sodium cyanide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

Ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The cyano and fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs with anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its unique structural features.

    Material Science: It may find applications in the development of new materials with specific electronic or optical properties.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and fluoro groups can enhance its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate can be compared with other benzo[b][1,4]thiazine derivatives, such as:

    Ethyl 3-(2-cyano-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate: Lacks the fluoro group, which may result in different chemical reactivity and biological activity.

    Ethyl 3-(2-amino-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate: Contains an amino group instead of a cyano group, potentially altering its pharmacological properties.

    Mthis compound: The ester group is methyl instead of ethyl, which may affect its solubility and metabolic stability.

The unique combination of cyano and fluoro groups in this compound distinguishes it from these similar compounds, potentially offering distinct advantages in specific applications.

Properties

IUPAC Name

ethyl 3-(2-cyano-8-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O4S/c1-2-25-18(22)12-5-3-6-13(9-12)21-11-14(10-20)26(23,24)17-15(19)7-4-8-16(17)21/h3-9,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAXIROHSKFIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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